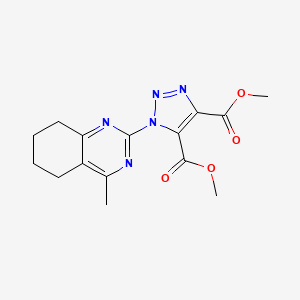

dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound featuring a triazole core linked to a partially saturated quinazolinyl moiety and two methyl ester groups. This compound is synthesized via 1,3-dipolar cycloaddition, a common strategy for triazole formation, as seen in related studies .

Properties

IUPAC Name |

dimethyl 1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-8-9-6-4-5-7-10(9)17-15(16-8)20-12(14(22)24-3)11(18-19-20)13(21)23-2/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLBGEFDODSJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC(=N1)N3C(=C(N=N3)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps, starting with the construction of the quinazoline core1,2,4 ... - Springer.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of substituted quinazolines or triazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer progression .

Inhibition of c-Met Kinase

The compound has been identified as a selective inhibitor of c-Met kinase, which is implicated in several cancers. This inhibition is crucial as it can lead to reduced tumor growth and metastasis. The compound's derivatives have been explored for their enhanced potency and selectivity in targeting c-Met .

Agricultural Applications

Pesticidal Properties

this compound has also shown promise as a pesticide. Its structural characteristics allow it to interact with various biological pathways in pests. Studies indicate that it can disrupt metabolic processes in target organisms, leading to effective pest control while minimizing harm to non-target species .

Material Science

Synthesis of Functional Materials

In material science, the compound serves as a building block for synthesizing functional materials with unique properties. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology. The triazole moiety enhances the stability and reactivity of these materials under various conditions .

Summary of Key Findings

Mechanism of Action

The mechanism by which dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Quinazolinyl Derivatives

- Compound 6 (): Dimethyl 1-(2-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]arylamino}-2-oxo-ethyl)-1H-1,2,3-triazole-4,5-dicarboxylate Structural Difference: The quinazolinyl group here is 3-methyl-4-oxo-3,4-dihydroquinazolinyl, introducing a ketone and unsaturated ring, contrasting with the fully saturated 4-methyl-5,6,7,8-tetrahydroquinazolinyl in the target compound. The saturated tetrahydroquinazolinyl in the target compound may improve metabolic stability due to reduced conjugation .

Oxazoline-Based Analog ()

- Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate Structural Difference: Replaces quinazolinyl with a 4-methyl-2-phenyloxazoline group. The diethyl ester groups increase lipophilicity compared to dimethyl esters, possibly affecting membrane permeability .

Ester Group Variations

The methyl esters in the target compound and Compound 6 offer a compromise between solubility and cellular uptake, whereas bulkier esters (e.g., diethyl in ) reduce solubility but may prolong half-life in lipid-rich environments.

Biological Activity

Dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS No. 860650-84-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a triazole ring fused with a quinazoline moiety, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

This compound's unique structure contributes to its potential in therapeutic applications.

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : H1299 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Results : The compound induced apoptosis in a concentration-dependent manner. At higher concentrations (e.g., 8 μM), the apoptotic cell proportion in H1299 cells reached approximately 51.77% .

2. Antibacterial Activity

The compound's antibacterial properties have also been investigated. It has shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that this compound may serve as a lead compound for developing new antibacterial agents .

3. Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, the compound has demonstrated anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : The compound activates the mitochondrial pathway of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

Case Study 1: Antitumor Efficacy

In a murine model of lung cancer treated with the compound at varying doses over four weeks:

- Tumor size was significantly reduced compared to control groups.

- Histological analysis showed increased apoptosis within tumor tissues.

Case Study 2: Antibacterial Efficacy

A study involving infected mice treated with the compound revealed:

- A reduction in bacterial load compared to untreated controls.

- Enhanced survival rates among treated subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate?

- Methodology : A two-step approach is commonly employed:

Quinazolinyl precursor preparation : Synthesize the 4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl moiety via cyclocondensation of substituted amines and carbonyl compounds under acidic conditions.

Triazole coupling : React the quinazolinyl intermediate with dimethyl acetylenedicarboxylate (DMAD) in dry acetone under reflux (12–14 hours). Monitor progress via TLC and purify via recrystallization (ethanol) .

- Key considerations : Solvent choice (e.g., DMSO or acetone) and reaction time significantly impact yield. For example, prolonged reflux in DMSO (18 hours) may degrade sensitive intermediates .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Identify protons on the tetrahydroquinazoline ring (δ 1.5–2.8 ppm for methyl/methylene groups) and ester methyl groups (δ 3.7–3.9 ppm). The triazole ring protons typically appear as singlets (δ 7.5–8.5 ppm) .

- IR spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹).

- HRMS (ESI) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hydrolytic stability : Incubate in buffered solutions (pH 2–10) at 25°C/40°C for 48 hours, followed by HPLC quantification. Quinazoline derivatives are prone to hydrolysis in acidic/basic media, requiring anhydrous storage .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodology :

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s approach combines computational screening of DMAD reactivity with experimental validation to reduce trial-and-error steps .

- Solvent effects : Simulate solvent interactions (e.g., acetone vs. DMSO) using COSMO-RS to predict reaction rates and yields.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response assays : Re-evaluate activity across multiple cell lines (e.g., fungal strains for 14-α-demethylase inhibition) to rule out cell-specific effects.

- Molecular docking : Compare binding poses of the compound with 14-α-demethylase lanosterol (PDB: 3LD6) to assess target engagement consistency. Adjust protonation states of the triazole moiety to improve docking accuracy .

Q. How does steric hindrance from the tetrahydroquinazoline ring influence regioselectivity in triazole formation?

- Methodology :

- Kinetic studies : Monitor reaction intermediates via in-situ NMR or LC-MS to track regioselectivity.

- X-ray crystallography : Resolve the crystal structure of intermediates to identify steric clashes. For example, bulky substituents on the quinazoline ring may favor 1,4-triazole isomers over 1,5-regioisomers .

Data Contradiction Analysis

Q. Conflicting reports on reaction yields: How to identify the source of variability?

- Methodology :

- Parameter screening : Systematically vary reaction parameters (temperature, solvent purity, catalyst loading) using a factorial design. For instance, DMAD purity critically affects yields in triazole syntheses .

- Comparative analysis : Replicate protocols from divergent studies (e.g., vs. 4) under identical conditions to isolate procedural discrepancies.

Methodological Recommendations

- Synthetic optimization : Prioritize anhydrous conditions (e.g., dry acetone, inert atmosphere) to prevent hydrolysis of ester groups.

- Characterization : Combine NMR with X-ray diffraction for unambiguous structural confirmation, especially for regiochemical assignments.

- Biological assays : Pair in vitro studies with molecular dynamics simulations to correlate activity with binding pocket interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.